![molecular formula C13H19NO4 B2646498 2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide CAS No. 1788846-81-0](/img/structure/B2646498.png)
2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide
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Description
2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide, also known as MVE-2, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, such as medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
- Chloroacetamide herbicides like acetochlor and metolachlor have been studied for their metabolism in human and rat liver microsomes. These herbicides undergo complex metabolic pathways leading to the formation of potentially carcinogenic compounds. Human liver microsomes have shown to metabolize these compounds, indicating a complex interaction between these herbicides and human metabolic systems (Coleman et al., 2000).
Protein Tyrosine Phosphatase 1B Inhibitors
- Research on the synthesis of protein tyrosine phosphatase 1B inhibitors has led to the creation of acetamide derivatives showing potential for antidiabetic activity. This demonstrates the pharmaceutical applications of acetamide compounds in designing enzyme inhibitors that can be used in disease treatment (Saxena et al., 2009).
Soil Reception and Activity of Herbicides
- The interaction of chloroacetamide herbicides with soil and their effectiveness in agricultural settings have been explored. Studies have shown how these compounds behave in different soil conditions, affecting their reception and herbicidal activity, which is critical for understanding environmental impacts and optimizing agricultural use (Banks & Robinson, 1986).
Different Spatial Orientations of Amide Derivatives
- The study of amide derivatives in coordination chemistry has provided insights into their structural diversity and potential applications in materials science. By understanding the spatial orientations of these compounds, researchers can develop new materials with specific properties (Kalita & Baruah, 2010).
Chemoselective Acetylation Using Immobilized Lipase
- The chemoselective acetylation of aminophenols to acetamide derivatives has been explored for the synthesis of pharmaceutical intermediates. This research highlights the use of biocatalysis in achieving selective chemical transformations, opening pathways for efficient drug synthesis (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-16-9-13(15)14-8-12(18-3)10-6-4-5-7-11(10)17-2/h4-7,12H,8-9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCYUSKLDLRHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CC=CC=C1OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide |
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